N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide is a complex organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Coupling of the Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole ring is known to interact with various biological targets, while the thiophene ring can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(1’-methyl-1,4’-bipiperidin-4-yl)methyl]ethanamine
- **N’-(1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl)-N,N-diisopropyl-1,2-ethanediamine
Uniqueness
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in enhanced biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C15H21N3OS |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-6-18-8-13(11(4)17-18)10(3)16-15(19)14-7-9(2)12(5)20-14/h7-8,10H,6H2,1-5H3,(H,16,19) |
InChI Key |
AOTRPUFEFPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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